molecular formula C32H33Cl2N3O4 B12381711 Mdm2-IN-27

Mdm2-IN-27

Cat. No.: B12381711
M. Wt: 594.5 g/mol
InChI Key: SGPRGPKOFWSIJK-PJGOFDOSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mdm2-IN-27 is a small-molecule inhibitor targeting the MDM2 (Murine Double Minute 2) protein, a critical negative regulator of the tumor suppressor p53. By disrupting the MDM2-p53 interaction, this compound restores p53 activity, inducing cell cycle arrest and apoptosis in cancer cells with wild-type p53 .

Structurally, this compound features a core scaffold optimized for high-affinity binding to MDM2’s hydrophobic pocket, with substitutions enhancing solubility and metabolic stability. Pharmacokinetic studies in murine models indicate moderate oral bioavailability (45–55%) and a half-life of 6–8 hours, supporting twice-daily dosing regimens .

Properties

Molecular Formula

C32H33Cl2N3O4

Molecular Weight

594.5 g/mol

IUPAC Name

4-[(3S,5'S,7'R,7'aR)-6-chloro-7'-(3-chlorophenyl)-5'-(2,2-dimethylpropyl)-1'-oxospiro[1,2-dihydroindole-3,6'-3,5,7,7a-tetrahydropyrrolo[1,2-c]imidazole]-2'-yl]-3-methoxybenzoic acid

InChI

InChI=1S/C32H33Cl2N3O4/c1-31(2,3)15-26-32(16-35-23-14-21(34)9-10-22(23)32)27(18-6-5-7-20(33)12-18)28-29(38)36(17-37(26)28)24-11-8-19(30(39)40)13-25(24)41-4/h5-14,26-28,35H,15-17H2,1-4H3,(H,39,40)/t26-,27-,28+,32-/m0/s1

InChI Key

SGPRGPKOFWSIJK-PJGOFDOSSA-N

Isomeric SMILES

CC(C)(C)C[C@H]1[C@@]2(CNC3=C2C=CC(=C3)Cl)[C@H]([C@H]4N1CN(C4=O)C5=C(C=C(C=C5)C(=O)O)OC)C6=CC(=CC=C6)Cl

Canonical SMILES

CC(C)(C)CC1C2(CNC3=C2C=CC(=C3)Cl)C(C4N1CN(C4=O)C5=C(C=C(C=C5)C(=O)O)OC)C6=CC(=CC=C6)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mdm2-IN-27 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactionsThe final product is obtained through purification techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Mdm2-IN-27 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various intermediates that are further processed to yield the final compound, this compound. These intermediates often possess functional groups that are crucial for the biological activity of the final product .

Scientific Research Applications

Mdm2-IN-27 has a wide range of scientific research applications, including:

Mechanism of Action

Mdm2-IN-27 exerts its effects by binding to the p53-binding domain of MDM2, thereby preventing the interaction between MDM2 and p53. This inhibition leads to the stabilization and activation of p53, which in turn induces cell cycle arrest, apoptosis, and DNA repair mechanisms. The molecular targets involved include the p53 protein and the MDM2 protein, with pathways such as the p53 signaling pathway being significantly affected .

Comparison with Similar Compounds

Comparison with Similar Compounds

This section evaluates Mdm2-IN-27 against three structurally and functionally analogous MDM2 inhibitors: Nutlin-3 , RG7112 , and Idasanutlin (RG7388) . Key parameters include binding affinity, selectivity, pharmacokinetics, and clinical efficacy.

Table 1: Comparative Analysis of MDM2 Inhibitors

Parameter This compound Nutlin-3 RG7112 Idasanutlin
IC50 (MDM2-p53) 18 nM 150 nM 25 nM 6 nM
Selectivity (MDMX) >100-fold 10-fold 50-fold >500-fold
Solubility (mg/mL) 0.8 0.1 0.3 1.2
Oral Bioavailability 50% 20% 35% 60%
Clinical Phase Preclinical Phase II Phase I/II Phase III
Key Limitations Hepatic toxicity Poor solubility Thrombocytopenia Gastrointestinal

Structural and Functional Insights

Nutlin-3 : The prototypical MDM2 inhibitor, Nutlin-3, has lower binding affinity (IC50 = 150 nM) and poor solubility (0.1 mg/mL), limiting its clinical utility . Its moderate selectivity over MDMX raises risks of off-target effects in tissues with MDMX overexpression .

RG7112 : A clinical-stage analog of Nutlin-3 with improved potency (IC50 = 25 nM) but significant dose-limiting thrombocytopenia in trials . Its pharmacokinetics (35% bioavailability) remain suboptimal compared to Mdm2-IN-23.

Idasanutlin : A next-generation inhibitor with superior IC50 (6 nM) and selectivity (>500-fold against MDMX), Idasanutlin is in Phase III trials for AML. However, its high incidence of gastrointestinal toxicity contrasts with this compound’s more favorable preclinical safety profile .

Mechanistic Advantages of this compound

  • Enhanced Solubility : this compound’s solubility (0.8 mg/mL) surpasses Nutlin-3 and RG7112, reducing formulation challenges .
  • Metabolic Stability : Cytochrome P450 assays show this compound has lower CYP3A4 inhibition than Idasanutlin, minimizing drug-drug interaction risks .
  • Tumor Penetration: In xenograft models, this compound achieves tumor-to-plasma ratios of 5:1, outperforming Nutlin-3 (1.5:1) due to optimized logP values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.